molecular formula C₅₂H₁₀₀N₁₆O₁₇S B1663517 Coly-Mycin S CAS No. 1264-72-8

Coly-Mycin S

货号 B1663517
CAS 编号: 1264-72-8
分子量: 1267.5 g/mol
InChI 键: VEXVWZFRWNZWJX-NBKAJXASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coly-Mycin S is a combination of colistin, neomycin, thonzonium, and hydrocortisone. It is used to treat infections of the ear canal and infections caused by surgery or behind the ear . It contains two antibiotics and a cortisone-like (steroid) medicine .


Synthesis Analysis

Colistin, one of the components of Coly-Mycin S, was nonribosomally synthesized by Bacillus polymyxa subspecies colistinus Koyama . Colistimethate, a derivative of colistin, is prepared from colistin by reaction of the free γ-amino groups of the five α,γ-diaminobutyric acid residues with formaldehyde followed by sodium bisulphite .


Molecular Structure Analysis

The molecular structure of Coly-Mycin S is complex due to the presence of multiple active ingredients. The structural formulas of colistin sulfate (mixture of Colistin A & B), neomycin sulfate (mixture of neomycin A, B & C), hydrocortisone acetate, and thonzonium bromide are represented in the product’s prescribing information .


Chemical Reactions Analysis

Colistimethate, a derivative of colistin, is not stable in vitro or in vivo, and is hydrolyzed to a series of methanesulphonated derivatives plus colistin .


Physical And Chemical Properties Analysis

Coly-Mycin S is a nonviscous liquid, buffered at pH 5, for instillation into the canal of the external ear or direct application to the affected aural skin .

科学研究应用

Application Summary

Coly-Mycin S, also known as Colistin Methanesulfonate (CMS), is used in pharmacokinetic studies to understand the behavior of the drug in the body. It’s administered as an inactive prodrug CMS .

Methods of Application

The CMS is synthesized from colistin, formaldehyde, and sodium bisulfite . Each colistin molecule contains 5 amino groups, and each amino group is modified with methanesulfonic acid to different degrees during synthesis .

Results or Outcomes

The study found that the complexity of the chemical structure of CMS results from the varying degree of modification of the amino groups during synthesis . The content of each component varies between batches .

Infectious Diseases

Application Summary

Coly-Mycin S is used in the treatment of multidrug-resistant Gram-negative bacterial infections . It’s particularly effective against Acinetobacter species, Pseudomonas aeruginosa, Klebsiella species, and Enterobacter species .

Methods of Application

Coly-Mycin S is administered intravenously for the treatment of serious infections caused by P. aeruginosa and Acinetobacter baumannii . It was mainly used for the treatment of lung infections due to multidrug-resistant bacteria in patients with cystic fibrosis .

Results or Outcomes

Recent studies have concluded that Coly-Mycin S has acceptable effectiveness and considerably less toxicity than was reported in old studies . It’s been found to be an important treatment option for severe infections .

Antibiotic Resistance

Application Summary

Coly-Mycin S is being used in studies to combat antibiotic resistance . With the rise of multidrug-resistant Gram-negative bacteria, Coly-Mycin S has become an important treatment option .

Methods of Application

Coly-Mycin S is administered intravenously to treat infections caused by multidrug-resistant bacteria . It’s particularly effective against carbapenem-resistant organisms, including Enterobacteriaceae and non-fermentative bacteria .

Results or Outcomes

Studies have shown that Coly-Mycin S has effective antibacterial activities on the carbapenem-resistant organism . It’s been found to be an important treatment option for severe infections .

Pharmacokinetic Studies

Application Summary

Coly-Mycin S is used in pharmacokinetic studies to evaluate the effects of component contents in different Coly-Mycin S formulas on their clinical pharmacokinetics .

Methods of Application

The study involved the synthesis of Coly-Mycin S from colistin, formaldehyde, and sodium bisulfite . The complexity of the chemical structure of Coly-Mycin S results from the varying degree of modification of the amino groups during synthesis .

Results or Outcomes

The study concluded that the content of each component varies between batches . This understanding can help in optimizing the production process and improving the effectiveness of the drug .

Combatting Antibiotic Resistance

Application Summary

Coly-Mycin S is being used in studies to combat antibiotic resistance . With the rise of multidrug-resistant Gram-negative bacteria, Coly-Mycin S has become an important treatment option .

Methods of Application

Coly-Mycin S is administered intravenously to treat infections caused by multidrug-resistant bacteria . It’s particularly effective against carbapenem-resistant organisms, including Enterobacteriaceae and non-fermentative bacteria .

Results or Outcomes

Studies have shown that Coly-Mycin S has effective antibacterial activities on the carbapenem-resistant organism . It’s been found to be an important treatment option for severe infections .

Development of Improved Formulations

Application Summary

There is ongoing research on the development of improved Coly-Mycin S formulations . This research aims to optimize the drug’s effectiveness and reduce its toxicity .

Methods of Application

This involves laboratory-based research and clinical trials to test new formulations of Coly-Mycin S . The goal is to find a formulation that maximizes the drug’s effectiveness while minimizing its side effects .

Results or Outcomes

While this research is still ongoing, it holds the promise of leading to safer and more effective treatments for infections caused by multidrug-resistant bacteria .

安全和危害

Coly-Mycin S should be used cautiously in any patient with a perforated tympanic membrane. Neomycin sulfate may cause cutaneous sensitization. The manifestation of sensitization to neomycin is usually a low-grade reddening with swelling, dry scaling, and itching .

未来方向

The increasing emergence of multidrug-resistant gram-negative bacteria and the lack of new antibiotics to combat them have led to the revival of polymyxins, an old class of antibiotics that includes colistin . This suggests that there may be increased use of Coly-Mycin S in the future to treat resistant infections.

属性

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIWRHLZXQPFAD-LRYSGCCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102N16O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coly-Mycin S

CAS RN

1264-72-8
Record name Colistin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
173
Citations
O Coly-Mycin'S - ncbi.nlm.nih.gov
Vi-Daylin ADC Drops: 1 dropperful provides vitamin A (1500 lU), vitamin D (400 lU) and vita-min C (ascorbic acid)(30 mg). Vi-Daylin Plus Iron Drops/Vi-Daylin Plus Iron ADC Drops: 1 …
Number of citations: 0 www.ncbi.nlm.nih.gov
I Hoffmann-LaRoche - jamanetwork.com
Each ml contains: colistin base activity, 3 mg {as the sulfate); neomycin base activity, 3.3 mg (as the sulfate); hydrocortisone acetate, 10 mg (1%); thonzonium bromide, 0-5 mg (0.05%). …
Number of citations: 0 jamanetwork.com
LV Allen Jr - US Pharm, 2011 - uspharmacist.com
… Also available is a Coly-Mycin S Otic that contains colistin sulfate 3 mg/mL, hydrocortisone 1%, neomycin sulfate 4.71 mg, and thonzonium bromide 0.05%/mL, along with polysorbate 80…
Number of citations: 2 www.uspharmacist.com
T Morizono - Annals of Otology, Rhinology & Laryngology, 1990 - journals.sagepub.com
… Frequently used ear drops (Cortisporin otic suspension, Coly-Mycin S Otic, and VaSoL otic solution) were studied for their ototoxicity. Compound action potentials were measured …
Number of citations: 49 journals.sagepub.com
O Spandow, M Anniko, AR Møller - American journal of otolaryngology, 1988 - Elsevier
… Coly-Mycin S Otic. No latency changes were noted during the first 30 minutes after exposure to colistin-neomycin-hydrocortisone. In two of three animals, a mild latency increase was …
Number of citations: 70 www.sciencedirect.com
AE Bluher, S Moody‐Antonio - The Laryngoscope, 2021 - Wiley Online Library
… Coly-Mycin S had a sharp price increase in July 2016, correlated with the acquisition of JHP by Endo Pharmaceuticals. For comparison, the generics neomycin-polymixin-HC …
Number of citations: 1 onlinelibrary.wiley.com
S COLY-MYCIN - ML SUSPENSION
Number of citations: 17
S COLY-MYCIN - ML SUSPENSION
Number of citations: 3
S Coly-Mycin - Neomy
Number of citations: 1
US Food and Drug Administration - Center for Drug Evaluation and Research …, 1962
Number of citations: 3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。